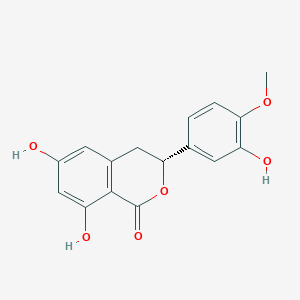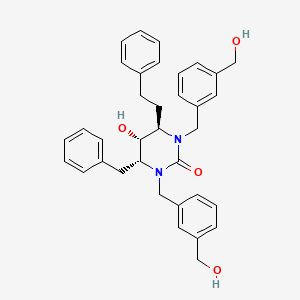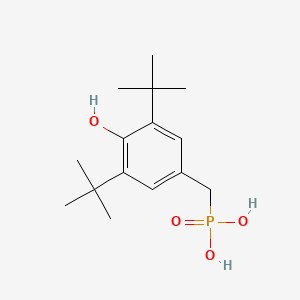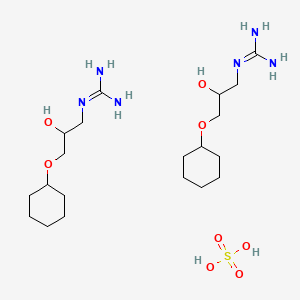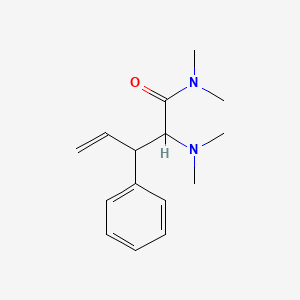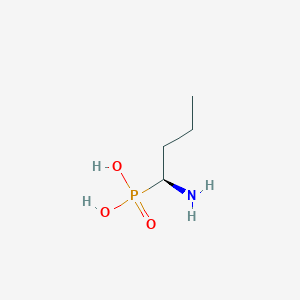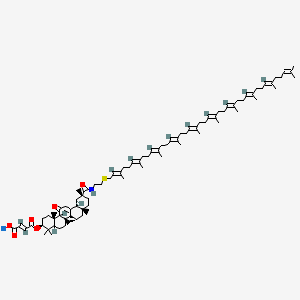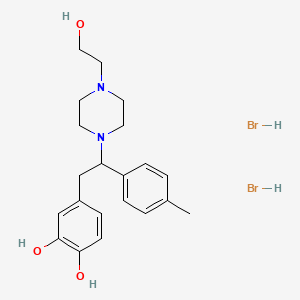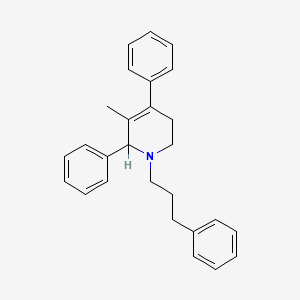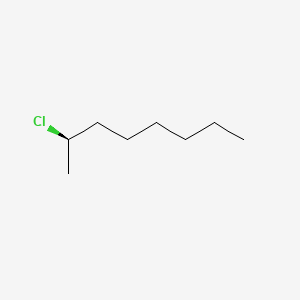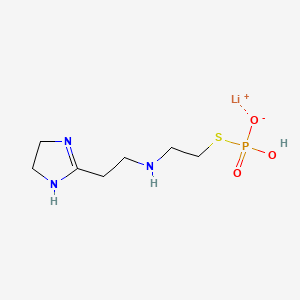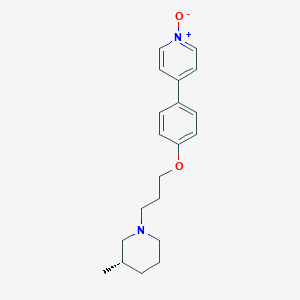
2Uhx8NM35Z
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide , also known by its identifier 2Uhx8NM35Z , is a chemical substance with the molecular formula C20H26N2O2 and a molecular weight of 326.4326 g/mol . This compound features a piperidine ring, a pyridine ring, and an ether linkage, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide involves several steps, starting with the preparation of the piperidine derivative. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Ether Linkage Formation: The ether linkage is formed by reacting the piperidine derivative with a phenol derivative under basic conditions.
Pyridine Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced piperidine derivative .
Applications De Recherche Scientifique
4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: can be compared with other similar compounds, such as:
- 4-(4-(3-(Piperidin-1-yl)propoxy)phenyl)pyridine
- 4-(4-(3-(Methylpiperidin-1-yl)propoxy)phenyl)pyridine
- 4-(4-(3-(Piperidin-1-yl)propoxy)phenyl)pyridine N-oxide
These compounds share structural similarities but differ in specific functional groups or stereochemistry, which can influence their chemical properties and biological activities .
Propriétés
Numéro CAS |
914302-59-3 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-[4-[3-[(3S)-3-methylpiperidin-1-yl]propoxy]phenyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C20H26N2O2/c1-17-4-2-11-21(16-17)12-3-15-24-20-7-5-18(6-8-20)19-9-13-22(23)14-10-19/h5-10,13-14,17H,2-4,11-12,15-16H2,1H3/t17-/m0/s1 |
Clé InChI |
ACQXFQGMLFJXEI-KRWDZBQOSA-N |
SMILES isomérique |
C[C@H]1CCCN(C1)CCCOC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
SMILES canonique |
CC1CCCN(C1)CCCOC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)

